N-hexyl-5-oxododecanamide
Description
N-Hexyl-5-oxododecanamide is a synthetic amide derivative characterized by a 12-carbon backbone (dodecanamide) with a ketone group at the fifth carbon and a hexyl alkyl chain attached to the amide nitrogen. Its molecular structure grants it unique physicochemical properties, including moderate lipophilicity due to the hexyl chain and polar functionality from the amide and ketone groups.
Properties
Molecular Formula |
C18H35NO2 |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
N-hexyl-5-oxododecanamide |
InChI |
InChI=1S/C18H35NO2/c1-3-5-7-9-10-13-17(20)14-12-15-18(21)19-16-11-8-6-4-2/h3-16H2,1-2H3,(H,19,21) |
InChI Key |
VHLRXUDCNYIUMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCCC(=O)NCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hexyl-5-oxododecanamide can be synthesized through the reaction of hexylamine with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Hexyl-5-oxododecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-Hexyl-5-oxododecanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It can be used in the formulation of specialty chemicals, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of N-hexyl-5-oxododecanamide involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound’s distinct features are highlighted below relative to key analogs:
Key Observations:
Chain Length and Lipophilicity : this compound’s extended alkyl chain (hexyl vs. ethyl or hydroxy groups) enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility compared to N-Ethyl-5-hydroxypentanamide or N-Hydroxyoctanamide .
Biological Activity Trends : Shorter-chain amides (e.g., N-Ethyl-5-hydroxypentanamide) exhibit better solubility and demonstrated analgesic effects, while hydroxamic acids like Zileuton show potent enzymatic inhibition due to chelation capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
